molecular formula C14H13NO2 B311373 5-Methyl-2-pyridinyl 3-methylbenzoate

5-Methyl-2-pyridinyl 3-methylbenzoate

Cat. No.: B311373
M. Wt: 227.26 g/mol
InChI Key: HSAATDPVSGZIMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-pyridinyl 3-methylbenzoate is a benzoate ester derivative featuring a pyridine ring substituted with a methyl group at the 5-position and a 3-methylbenzoate moiety at the 2-position. The pyridine ring contributes to its basicity and hydrogen-bonding capabilities, while the 3-methylbenzoate group introduces steric and electronic effects that modulate solubility and metabolic stability.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

(5-methylpyridin-2-yl) 3-methylbenzoate

InChI

InChI=1S/C14H13NO2/c1-10-4-3-5-12(8-10)14(16)17-13-7-6-11(2)9-15-13/h3-9H,1-2H3

InChI Key

HSAATDPVSGZIMU-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)OC(=O)C2=CC(=CC=C2)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=NC=C(C=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between 5-methyl-2-pyridinyl 3-methylbenzoate and related compounds:

Compound Substituents on Benzoate Aromatic Ring Type Key Electronic Effects Applications/Findings
This compound 3-methyl Pyridine Electron-donating (methyl), basic pyridine Potential in medicinal chemistry (inferred)
Methyl 3-methylbenzoate (M3MB) 3-methyl Benzene Electron-donating (methyl) Studied for substituent effects in aromatic substitution
Methyl 2-chlorobenzoate (M2CB) 2-chloro Benzene Electron-withdrawing (chloro) Enhanced electrophilic substitution
3-Methylbenzoate (3MB) 3-methyl Benzene Electron-donating (methyl) Bacterial metabolism studies
4-Amino-5-methylpyridinium 3-chlorobenzoate 3-chloro Pyridinium Electron-withdrawing (chloro), ionic Medicinal structural studies

Key Observations:

  • Substituent Position and Type: The 3-methyl group in this compound enhances electron density on the benzoate ring, similar to M3MB, but the pyridine ring introduces additional electronic complexity compared to purely benzene-based analogs .
  • Biological Interactions: Unlike 3MB, which is metabolized by bacteria like Pseudomonas as a carbon source , the pyridine moiety in the target compound may alter biodegradability or receptor interactions due to its nitrogen heterocycle.

Physicochemical Properties

  • Chlorinated analogs like M2CB exhibit lower solubility due to hydrophobic effects .
  • Stability: The steric hindrance from the 3-methyl group may improve metabolic stability relative to unsubstituted benzoates, as seen in drug design principles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.